2-Iodooctane

Electrochemistry Polarography Reduction mechanism

2-Iodooctane (CAS 557-36-8, MFCD00019030), also known as sec-octyl iodide, is a secondary alkyl iodide with molecular formula C₈H₁₇I and molecular weight 240.13 g/mol. The iodine substitution occurs at the C2 position of the n-octane chain (CH₃CHI(CH₂)₅CH₃), conferring chirality to the molecule.

Molecular Formula C8H17I
Molecular Weight 240.12 g/mol
CAS No. 557-36-8
Cat. No. B1593957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodooctane
CAS557-36-8
Molecular FormulaC8H17I
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESCCCCCCC(C)I
InChIInChI=1S/C8H17I/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3
InChIKeyXFLOGTUFKZCFTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodooctane (CAS 557-36-8): Procurement-Relevant Physical Properties and Structural Identity


2-Iodooctane (CAS 557-36-8, MFCD00019030), also known as sec-octyl iodide, is a secondary alkyl iodide with molecular formula C₈H₁₇I and molecular weight 240.13 g/mol [1]. The iodine substitution occurs at the C2 position of the n-octane chain (CH₃CHI(CH₂)₅CH₃), conferring chirality to the molecule . Key physical properties include density of 1.325-1.33 g/mL at 25°C, boiling point 210-226°C (with reported decomposition at elevated temperatures), refractive index n_D²⁰ of approximately 1.4896-1.49, and specific rotation [α]_D²⁰ -64.63° for the l-form [2]. The compound is a colorless to amber liquid, sensitive to light, and requires storage under inert atmosphere in dark conditions to prevent degradation .

2-Iodooctane (CAS 557-36-8): Why 1-Iodooctane and 2-Bromooctane Are Not Acceptable Interchangeable Alternatives


Generic substitution among octyl halides fails due to fundamentally divergent reactivity profiles driven by halogen identity and substitution position. Secondary 2-iodooctane exhibits a two-wave polarographic reduction pattern attributable to stepwise radical and carbanion generation, whereas the primary analog 1-iododecane (and by extension 1-iodooctane) and secondary 2-bromooctane display single-wave behavior reflecting different electrochemical pathways [1]. In nucleophilic substitution, the iodine leaving group provides superior reactivity compared to bromine, while the secondary position alters steric accessibility and reaction kinetics relative to primary 1-iodooctane [2]. In photochemical applications, 2-iodooctane demonstrates solvent-dependent partitioning between homolytic and heterolytic cleavage pathways, with methanol promoting predominantly (>53%) heterolytic reactions while cyclopentane and gas-phase photolysis proceed exclusively homolytically—a mechanistic flexibility not documented for primary alkyl iodides [3]. Furthermore, the chiral nature of 2-iodooctane enables stereochemical applications impossible with the achiral 1-iodooctane [4].

2-Iodooctane (CAS 557-36-8): Quantitative Comparative Evidence for Scientific Procurement Decisions


Electrochemical Reduction Behavior: Two-Wave Polarographic Profile of 2-Iodooctane Versus Single-Wave Profile of 2-Bromooctane

In dimethylformamide containing tetraalkylammonium perchlorates, pulse polarography reveals that 2-iodooctane exhibits a pair of waves of identical height, attributed to stepwise reduction to the sec-octyl radical and carbanion. In contrast, 2-bromooctane gives a single pulse polarographic wave whose height equals the sum of the two waves for the alkyl iodide [1]. At vitreous carbon electrodes, cyclic voltammograms for 2-iodooctane reveal stepwise generation of the alkyl radical and carbanion, whereas voltammograms for 1-iododecane, 1-bromodecane, and 2-bromooctane consist of one irreversible reduction wave signaling direct formation of the alkyl carbanion [2].

Electrochemistry Polarography Reduction mechanism Alkyl halides

SN2 Stereochemistry Validation: Rate of Racemization Exactly Twice Rate of Radioactive Iodide Incorporation in 2-Iodooctane

In the classic Hughes experiment with optically pure 2-iodooctane reacting with radioactive iodide ion (¹²⁸I⁻), the observed reaction is rigorously second order. The rate of incorporation of radioactive iodine into 2-iodooctane is exactly one-half of the rate of racemization of the optically active substrate [1][2]. This 2:1 ratio (k_rac/k_inc = 2.0) is the definitive kinetic signature of complete stereochemical inversion, proving that each nucleophilic substitution event inverts configuration at the chiral C2 center [3].

Stereochemistry SN2 mechanism Kinetics Chiral analysis

Solvent-Dependent Photochemical Pathway Partitioning: Homolytic vs. Heterolytic Cleavage Quantified for 2-Iodooctane

Photolysis of 2-iodooctane in cyclopentane, 2-methyl-2-propanol, and the gas phase occurred exclusively (>99%) through homolytic reactions (radical pair formation). In methanol, photoreactions occurred predominantly (>53%) through heterolytic reactions (ion pair formation) [1]. In acetonitrile-water mixtures (50-95% AN by volume), approximately 90% of the reaction proceeded via the 2-octyl cation, 2-4% through the 2-octyl radical, and 4-6% through the 2-octyl carbene [2].

Photochemistry Solvent effects Reaction mechanism Radical chemistry

Polymer Quaternary Ammonium Salt Synthesis: 2-Iodooctane as Alkylating Agent for Antibacterial Block Copolymer Preparation

Patent CN201410398270.2 discloses the preparation of a quaternary ammonium salt-fluorosilicone acrylate block copolymer using 2-iodooctane as the quaternization reagent . The synthesis involves preparation of a polydimethylsiloxane-b-[poly(methacrylate N,N-dimethylaminoethyl ester)-b-poly(hexafluorobutyl methacrylate)-b-poly(methacrylate hydroxyethyl ester-co-hexafluorobutyl methacrylate)]₂ block copolymer via RAFT polymerization, followed by addition of 2-iodooctane for quaternization to obtain the antibacterial coating material . The patent reports that the resulting block copolymer exhibits good film-forming properties and antibacterial performance .

Polymer chemistry Antibacterial materials Quaternization Block copolymers

2-Iodooctane (CAS 557-36-8): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Electrochemical Synthesis Requiring Potential-Dependent Radical vs. Carbanion Selectivity

Electrochemists and synthetic chemists seeking to exploit potential-controlled generation of sec-octyl radicals versus sec-octyl carbanions should select 2-iodooctane rather than 2-bromooctane. The two-wave polarographic profile of 2-iodooctane (stepwise radical then carbanion generation) versus the single-wave behavior of 2-bromooctane provides distinct synthetic control [1]. At potentials on the first wave, 2-iodooctane yields mercury-stabilized sec-octyl radicals that can disproportionate to octane and octenes, couple to 7,8-dimethyltetradecane, or react with mercury to afford di-sec-octylmercury; at second-wave potentials, sec-octyl carbanions predominate, producing octane via proton transfer [1].

Stereochemical Probe and Mechanistic Validation in SN2 Reaction Studies

Academic and industrial research laboratories conducting mechanistic investigations of nucleophilic substitution reactions should procure optically active 2-iodooctane as a validated chiral probe. The compound's established kinetic signature—racemization rate exactly twice the radioactive iodide incorporation rate (k_rac/k_inc = 2.0)—provides an internal calibration standard for confirming SN2 inversion stereochemistry in new reaction systems [2]. This application is uniquely served by chiral 2-iodooctane and cannot be replicated using achiral 1-iodooctane or non-chiral secondary alkyl halides.

Solvent-Programmable Photochemical Radical or Ionic Intermediate Generation

Researchers requiring controlled access to either octyl radicals or octyl cations from a single precursor should select 2-iodooctane for photochemical applications. The compound's demonstrated solvent-dependent pathway switching—from 100% homolytic cleavage in cyclopentane, 2-methyl-2-propanol, and gas phase to >53% heterolytic cleavage in methanol [3], and ~90% cationic pathway in acetonitrile-water mixtures [4]—enables programmable intermediate generation by solvent selection alone. This mechanistic flexibility is not comparably documented for primary alkyl iodides.

Antibacterial Polymer and Coating Material Manufacturing

Industrial manufacturers of antibacterial coating materials and functional polymers should consider 2-iodooctane as a quaternization reagent for tertiary amine-containing block copolymers. Patent CN201410398270.2 demonstrates the successful use of 2-iodooctane to prepare quaternary ammonium salt-fluorosilicone acrylate block copolymers with reported good film-forming properties and antibacterial performance . The method is characterized by simple operation, mild conditions, and good controllability, making 2-iodooctane a validated alkylating agent for this industrial application.

Technical Documentation Hub

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